HPGDS Inhibition: Activity of Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
The target compound demonstrates direct inhibitory activity against Hematopoietic Prostaglandin D Synthase (HPGDS). In a primary enzymatic assay, it exhibited an IC50 of 26 nM [1]. In a cellular context using human MEG01 cells, it showed an EC50 of 35 nM for inhibiting PGD2 production [2]. This level of potency is a key driver for procurement in HPGDS-targeted drug discovery, especially as HPGDS is a validated target for inflammatory and allergic diseases [3].
| Evidence Dimension | Inhibitory activity against human HPGDS |
|---|---|
| Target Compound Data | IC50 = 26 nM; EC50 = 35 nM |
| Comparator Or Baseline | Baseline enzymatic activity and cellular PGD2 production in the absence of inhibitor. |
| Quantified Difference | Potent inhibition observed; compound is active in both biochemical and cellular assays. |
| Conditions | IC50: Human HPGDS expressed in E. coli, assessed by GST enzymatic activity using MCBL and glutathione, 30 min incubation. EC50: Human MEG01 cells, assessed by reduction in PGD2 production after 30 min incubation and stimulation with 5 µM ionomycin. |
Why This Matters
These values define the compound's potency and establish it as a validated chemical probe for HPGDS, justifying its procurement over non-optimized or inactive 5-aminopyrazole analogs.
- [1] BindingDB. BDBM50084155 (CHEMBL3425953): IC50 = 26 nM for human HPGDS. View Source
- [2] BindingDB. BDBM50084154 (CHEMBL1233897): EC50 = 35 nM for inhibition of HPGDS in human MEG01 cells. View Source
- [3] AstraZeneca data curated by ChEMBL. Target: Hematopoietic prostaglandin D synthase (Human). View Source
